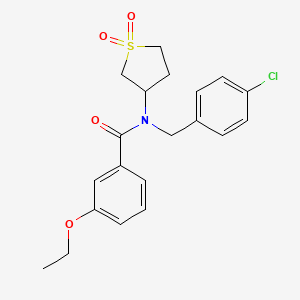![molecular formula C28H29N3O5 B11585690 1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide](/img/structure/B11585690.png)
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and various functional groups
Métodos De Preparación
The synthesis of 1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl groups: This step may involve Friedel-Crafts acylation or alkylation reactions.
Functional group modifications:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamoyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:
3-Methoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Carbamic acid, methyl-, 3-methylphenyl ester: Known for its applications in organic synthesis.
1-(4-Methoxy-phenyl)-pyrrolidine:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H29N3O5 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
1-[4-[2-(3-methoxyanilino)-2-oxoethoxy]phenyl]-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-25-9-5-8-22(17-25)30-26(32)19-36-24-12-10-23(11-13-24)31-18-21(16-27(31)33)28(34)29-15-14-20-6-3-2-4-7-20/h2-13,17,21H,14-16,18-19H2,1H3,(H,29,34)(H,30,32) |
Clave InChI |
QTVLVTRCURQTLV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B11585613.png)
![2-[4-({[3-(Benzyloxy)phenyl]carbonyl}carbamothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11585615.png)
![{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B11585619.png)
![(2Z)-6-(4-chlorobenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11585630.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11585642.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11585645.png)
![1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11585647.png)
![ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585655.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11585656.png)
![(3Z)-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11585661.png)
![6-(butylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11585667.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585673.png)

![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11585687.png)
